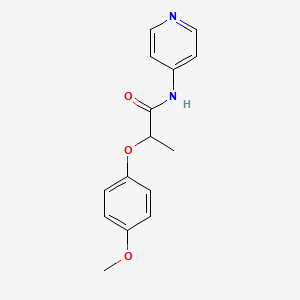
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide, also known as GW0742, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. GW0742 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it binds to and activates PPARδ receptors in the body. PPARδ receptors are involved in various physiological processes, including energy metabolism, lipid metabolism, and inflammation.
Mecanismo De Acción
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide binds to and activates PPARδ receptors in the body. PPARδ receptors are transcription factors that regulate the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ receptors by 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide leads to increased fatty acid oxidation, glucose uptake, and energy expenditure. It also leads to decreased inflammation and improved insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation and energy expenditure, leading to reduced body weight and improved metabolic parameters. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has anti-inflammatory effects and has been shown to reduce inflammation in various tissues, including adipose tissue and the liver. It also has neuroprotective effects and has been shown to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which means it has a specific target and produces consistent results. It is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide in lab experiments. It has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life, which means it needs to be administered frequently to maintain its effects.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide. One area of interest is its potential applications in cancer research. PPARδ receptors have been shown to play a role in cancer development and progression, and 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has been shown to have anti-tumor effects in some studies. Another area of interest is its potential applications in neurodegenerative diseases, such as Alzheimer's disease. 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has been shown to have neuroprotective effects in animal models and may have potential as a therapeutic agent for these diseases. Finally, further studies are needed to understand the long-term effects of 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide and its safety profile.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has been extensively studied for its potential applications in various research areas. It has been shown to have beneficial effects in metabolic disorders, such as obesity, diabetes, and dyslipidemia. 2-(4-methoxyphenoxy)-N-4-pyridinylpropanamide has also been shown to have anti-inflammatory and neuroprotective effects. It has been studied in various animal models and has shown promising results in reducing inflammation, improving insulin sensitivity, and increasing energy expenditure.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11(15(18)17-12-7-9-16-10-8-12)20-14-5-3-13(19-2)4-6-14/h3-11H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQGXSIKCKHTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=NC=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



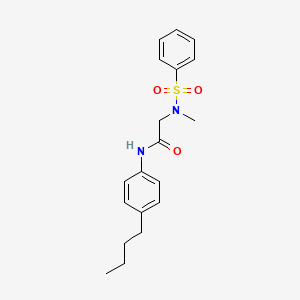
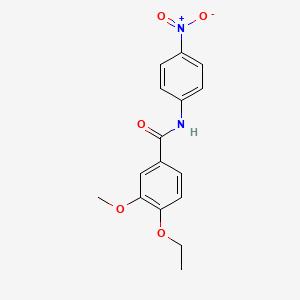
![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-phenylphthalazine](/img/structure/B4105121.png)

![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4105131.png)
![2-[(2-methoxybenzoyl)oxy]-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4105134.png)

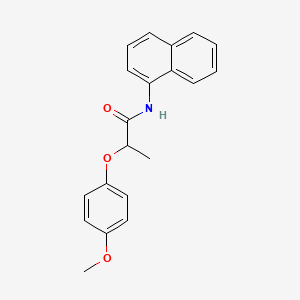
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4105163.png)
![2,6-dimethoxy-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4105171.png)
![methyl 5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoate](/img/structure/B4105192.png)
![3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4105200.png)
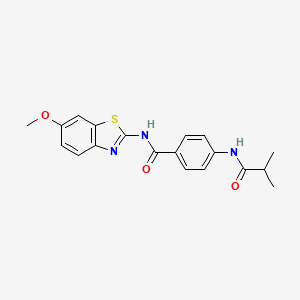
![5-(4-bromophenyl)-3-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4105212.png)